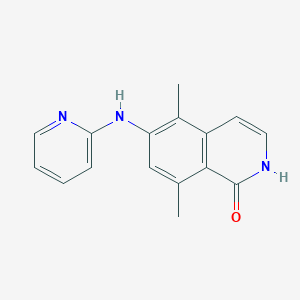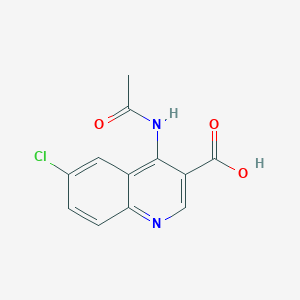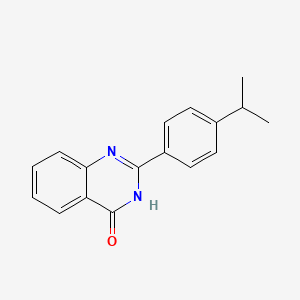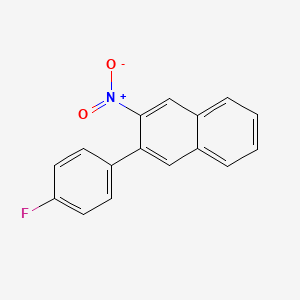
2-(4-(Naphthalen-1-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Naphthalen-1-yl)phenyl)acetic acid is an organic compound that features a naphthalene ring and a phenyl ring connected through an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-yl)phenyl)acetic acid typically involves the reaction of naphthalene derivatives with phenylacetic acid under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where naphthalene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Naphthalen-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones or benzoic acid derivatives.
Reduction: Formation of naphthyl alcohols or phenylalkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-(Naphthalen-1-yl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Naphthalen-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetic acid: Similar structure but lacks the phenyl ring.
4-(Naphthalen-1-yl)benzoic acid: Contains a benzoic acid moiety instead of an acetic acid moiety.
Naphthylphenylmethane: Similar structure but lacks the acetic acid moiety.
Uniqueness
2-(4-(Naphthalen-1-yl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenyl rings connected through an acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-(4-naphthalen-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-13-8-10-15(11-9-13)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,19,20) |
InChI Key |
RQSRLGGVTNTQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)




![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)
![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)




